N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group, a chloro-fluorobenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the chlorination and fluorination of benzene to form 2-chloro-4-fluorobenzene. This intermediate is then subjected to sulfonation to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 2-aminoethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. The chloro and fluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride
Uniqueness
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of both chloro and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRTHSFPIQYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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